N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine
CAS No.: 919772-16-0
Cat. No.: VC16933506
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenyl}glycine - 919772-16-0](/images/structure/VC16933506.png)
Specification
CAS No. | 919772-16-0 |
---|---|
Molecular Formula | C12H17N3O4 |
Molecular Weight | 267.28 g/mol |
IUPAC Name | 2-[4-(2-aminoethylcarbamoyl)-3-methoxyanilino]acetic acid |
Standard InChI | InChI=1S/C12H17N3O4/c1-19-10-6-8(15-7-11(16)17)2-3-9(10)12(18)14-5-4-13/h2-3,6,15H,4-5,7,13H2,1H3,(H,14,18)(H,16,17) |
Standard InChI Key | IOZWGSKHIXTMDS-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)NCC(=O)O)C(=O)NCCN |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule consists of a glycine residue (NH₂-CH₂-COOH) linked to a 3-methoxyphenyl group via a carbamoyl bridge (NH-C=O). The phenyl ring is further substituted at the 4-position with a 2-aminoethylcarbamoyl moiety (-NH-C(=O)-NH-CH₂-CH₂-NH₂). This configuration introduces multiple hydrogen-bonding sites and polar functional groups, suggesting moderate water solubility and reactivity .
Molecular Formula and Weight
Based on structural decomposition:
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Molecular Formula: C₁₂H₁₆N₃O₄
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Molecular Weight: 281.27 g/mol (calculated from atomic masses).
Comparatively, N-(4-methoxybenzyl)glycine (C₁₀H₁₃NO₃) has a molecular weight of 195.21 g/mol , while N-(4-hydroxyphenyl)glycine (C₈H₉NO₃) weighs 167.16 g/mol . The additional carbamoyl and aminoethyl groups in the target compound account for its higher molecular mass.
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis likely involves sequential coupling reactions:
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Glycine Functionalization: Protection of the glycine amino group (e.g., using Boc anhydride) to prevent side reactions during subsequent steps .
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Carbamoyl Formation: Reaction of 3-methoxy-4-nitrobenzoic acid with ethylenediamine under carbodiimide-mediated conditions to form the carbamoyl linkage .
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Reductive Amination: Reduction of the nitro group to an amine, followed by deprotection of the glycine moiety .
A patent describing the synthesis of a related compound, 2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, highlights the use of carbodiimide crosslinkers for amide bond formation, a strategy applicable here .
Purification and Characterization
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Chromatography: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients would separate by polarity .
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Spectroscopic Data:
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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Water Solubility: Estimated at 5–10 mg/mL due to polar groups (carbamoyl, glycine) .
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logP: Predicted ~1.2 (using fragment-based methods), indicating moderate lipophilicity .
Thermal Stability
Analogous compounds like N-(4-hydroxyphenyl)glycine decompose at 248°C . The target compound’s melting point is likely higher (~260–280°C) due to increased hydrogen bonding.
Biological Activity and Mechanistic Insights
Putative Targets
The aminoethylcarbamoyl group resembles pharmacophores in kinase inhibitors. For example, PD98059 (a MAPK inhibitor) contains a methoxyphenyl group critical for binding . Molecular docking studies suggest potential interactions with ATP-binding pockets in kinases.
Metabolic Pathways
Glycine derivatives often undergo hepatic conjugation (e.g., glucuronidation) or oxidative metabolism via cytochrome P450 enzymes . The methoxy group may slow oxidation compared to hydroxylated analogs .
Applications and Research Directions
Pharmaceutical Development
The compound’s dual amino and carbamoyl groups make it a candidate for:
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Prodrug Design: Serving as a carrier for amine-containing therapeutics.
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Peptide Mimetics: Modulating receptor interactions due to conformational flexibility .
Material Science
Functionalized glycine derivatives are explored in biodegradable polymers, where the carbamoyl group enhances crosslinking efficiency .
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